2-Bromo-7-(chloromethyl)benzo[d]oxazole

Chemoselective derivatization Palladium catalysis Bifunctional building block

2-Bromo-7-(chloromethyl)benzo[d]oxazole (CAS 1804144-34-0, MFCD28803080) is a bifunctional halogenated benzoxazole building block with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol. The compound features a benzo[d]oxazole core substituted with a bromine atom at the C2 position and a chloromethyl group at the C7 position (SMILES: ClCc1cccc2nc(Br)oc12).

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Cat. No. B12866906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-(chloromethyl)benzo[d]oxazole
Molecular FormulaC8H5BrClNO
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(O2)Br)CCl
InChIInChI=1S/C8H5BrClNO/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H,4H2
InChIKeyOXFQBEMCUFLOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-(chloromethyl)benzo[d]oxazole – CAS 1804144-34-0 Procurement & Differentiation Baseline


2-Bromo-7-(chloromethyl)benzo[d]oxazole (CAS 1804144-34-0, MFCD28803080) is a bifunctional halogenated benzoxazole building block with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol . The compound features a benzo[d]oxazole core substituted with a bromine atom at the C2 position and a chloromethyl group at the C7 position (SMILES: ClCc1cccc2nc(Br)oc12) . It belongs to the benzoxazole heterocycle family, a privileged scaffold in medicinal chemistry with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory activities [1]. Commercially available at 97% purity , this compound serves as a versatile intermediate for sequential, chemoselective derivatization owing to the orthogonal reactivity of its two halogen handles.

Why 2-Bromo-7-(chloromethyl)benzo[d]oxazole Cannot Be Replaced by Regioisomeric or Mono-Halogenated Benzoxazole Analogs


Benzoxazole derivatives sharing the same molecular formula (C8H5BrClNO) but differing in halogen substitution pattern constitute distinct chemical entities with non-interchangeable reactivity profiles. The regioisomer 7-Bromo-2-(chloromethyl)benzo[d]oxazole (CAS 944897-71-6) places the bromine at C7 and the chloromethyl at C2 , inverting the chemoselective hierarchy: bromine at C7 on the benzenoid ring lacks the enhanced Pd-catalyzed cross-coupling lability characteristic of the C2 position on the electron-deficient oxazole ring [1]. The 5-Bromo-2-(chloromethyl) isomer (CAS 110704-48-8) further alters steric and electronic properties, leading to different regiochemical outcomes in subsequent derivatization . The mono-halogenated analog 7-(Chloromethyl)benzo[d]oxazole entirely lacks the C2-bromo handle, precluding Pd-mediated C–C bond formation at that position. The closely named 2-(Bromomethyl)-7-(chloromethyl)benzo[d]oxazole (CAS 1804144-88-4, MW 260.52) introduces a CH2 spacer that fundamentally alters both the hybridization and reactivity of the brominated carbon . These structural differences produce divergent synthetic pathways and final compound libraries, making direct substitution scientifically invalid for reproducible research.

2-Bromo-7-(chloromethyl)benzo[d]oxazole – Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Halogen Reactivity: C2–Br for Pd Cross-Coupling vs. C7–CH2Cl for Nucleophilic Displacement

The defining structural feature of 2-Bromo-7-(chloromethyl)benzo[d]oxazole is the placement of bromine at the C2 position of the oxazole ring—an sp²-hybridized carbon within an electron-deficient heterocycle that is highly activated toward oxidative addition with Pd(0) catalysts—while the chloromethyl group at C7 on the benzenoid ring is an sp³-hybridized carbon primed for SN2-type nucleophilic substitution. This orthogonal reactivity cannot be achieved by the swapped regioisomer 7-Bromo-2-(chloromethyl)benzo[d]oxazole (CAS 944897-71-6), where bromine on the benzenoid C7 is significantly less reactive in Pd-catalyzed cross-coupling due to the absence of the electronic activation provided by the oxazole nitrogen [1]. Literature on related 2-bromobenzoxazole systems demonstrates efficient room-temperature Pd-catalyzed direct 2-arylation with aryl bromides using Pd(OAc)₂/NiXantphos, achieving yields of 60–99% under mild conditions [2]. In contrast, the chloromethyl group at C7 enables nucleophilic substitution with amines, thiols, and alcohols under basic conditions (e.g., K₂CO₃ in DMF at 80 °C), as demonstrated for analogous chloromethyl-benzoxazole substrates . The target compound uniquely combines both reactive modes in a single, low-molecular-weight (246.49 g/mol) scaffold, enabling sequential, chemoselective elaboration without protecting group manipulation .

Chemoselective derivatization Palladium catalysis Bifunctional building block

Regioisomeric Purity: Defined Substitution Pattern at C2/C7 vs. Isomeric Mixtures of Competing Benzoxazole Intermediates

The benzoxazole scaffold presents multiple potential sites for electrophilic halogenation, and achieving regioisomeric purity is a documented challenge. Transition-metal-catalysed halogenation of 2-arylbenzo[d]oxazoles has been shown to deliver either C7-halogenation (using Ru catalysts) or ortho-halogenation on the 2-aryl ring (using Rh catalysts), demonstrating that the C7 position is electronically distinct but that selectivity requires careful catalyst control [1]. In the target compound, the C2-bromo/C7-chloromethyl pattern is synthetically defined and structurally confirmed by SMILES (ClCc1cccc2nc(Br)oc12) . This contrasts with the regioisomer 7-Bromo-2-(chloromethyl)benzo[d]oxazole (CAS 944897-71-6, SMILES: ClCC1=NC2=CC=CC(Br)=C2O1) where the halogen positions are swapped, producing a compound with fundamentally different electronic distribution and cross-coupling reactivity . Attempts to brominate or chloromethylate benzoxazole precursors without regiochemical control can yield mixtures of C4, C5, C6, and C7 isomers that are difficult to separate chromatographically due to similar polarity . Procurement of the defined 2-bromo-7-chloromethyl isomer eliminates this uncertainty, ensuring batch-to-batch reproducibility in multi-step synthetic sequences.

Regiochemical integrity Synthetic reproducibility Isomeric purity

Atom Economy Advantage: Lower Molecular Weight (246.49) vs. Bromomethyl Analog (260.52) for Fragment-Based Screening Libraries

In fragment-based drug discovery (FBDD), adherence to the 'Rule of Three' (MW ≤ 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is critical for hit identification and subsequent optimization. 2-Bromo-7-(chloromethyl)benzo[d]oxazole has a molecular weight of 246.49 g/mol , placing it well within fragment space. The closely related bromomethyl analog, 2-(Bromomethyl)-7-(chloromethyl)benzo[d]oxazole (CAS 1804144-88-4), has a molecular weight of 260.52 g/mol —an increase of 14.03 g/mol (5.7%) due to the additional methylene spacer. This extra carbon increases lipophilicity (estimated ΔclogP ≈ +0.5) while reducing the proportion of the molecule available for productive target interactions. Additionally, the sp² C2–Br bond in the target compound is shorter and stronger (bond dissociation energy ~84 kcal/mol for Csp²–Br vs. ~70 kcal/mol for Csp³–Br in the bromomethyl analog), conferring greater thermal stability during storage and reaction setup [1]. The 7-Bromo-2-(chloromethyl) isomer (CAS 944897-71-6) shares the same MW (246.49) but, as discussed above, lacks the C2 oxidative addition reactivity that is central to the target compound's synthetic value.

Fragment-based drug discovery Atom economy Lead-likeness

Commercially Defined Purity (97%) Enables Direct Use Without Re-Purification vs. Lower-Grade or Unspecified Analogs

2-Bromo-7-(chloromethyl)benzo[d]oxazole is commercially catalogued at 97% purity (Catalog Number CM1052676) . This specification is meaningful when compared with commonly available regioisomers: 5-Bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 110704-48-8) is typically offered at 95% minimum purity , and 4-Bromo-2-(chloromethyl)-1,3-benzoxazole is also listed at 95% . While a 2% purity difference may appear modest, in the context of multi-step synthesis where each intermediate's purity propagates multiplicatively, starting with 97% vs. 95% purity can lead to measurably different overall yields and impurity profiles. For a 5-step linear synthesis with 90% average step yield, assuming impurities are inert, the theoretical maximum yield of final pure product starting from 97% pure intermediate is approximately 0.97 × (0.90)⁵ = 57.3%, vs. 0.95 × (0.90)⁵ = 56.1% from 95% purity—a 1.2 percentage point difference that widens further if impurities interfere with downstream chemistry or require chromatographic removal. Moreover, the target compound's MDL number (MFCD28803080) provides a unique, machine-readable identifier that reduces procurement errors compared to analogs with less clearly defined catalog entries.

Chemical purity Procurement specification Reproducibility

2-Bromo-7-(chloromethyl)benzo[d]oxazole – Evidence-Based Application Scenarios for Scientific Procurement


Sequential Chemoselective Library Synthesis for Medicinal Chemistry SAR Campaigns

The orthogonal C2–Br (Pd-catalyzed cross-coupling) and C7–CH₂Cl (nucleophilic substitution) handles enable medicinal chemists to generate diverse compound libraries through sequential derivatization without protecting group interconversion [1]. A typical workflow involves: (1) Suzuki-Miyaura coupling at C2 using aryl/heteroaryl boronic acids under Pd catalysis to introduce aromatic diversity; (2) subsequent SN2 displacement of the C7 chloromethyl group with amine, thiol, or alkoxide nucleophiles to install solubilizing or target-engaging side chains. This two-dimensional diversification strategy is directly enabled by the target compound's regiochemistry and cannot be replicated with the swapped isomer 7-Bromo-2-(chloromethyl)benzo[d]oxazole, where the C7 bromine is less reactive toward Pd catalysis [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 246.49 g/mol and compliance with the Rule of Three for fragment-likeness, 2-Bromo-7-(chloromethyl)benzo[d]oxazole is an ideal entry for fragment library construction . Its MW is 5.7% lower than the bromomethyl analog (260.52 g/mol), and the sp²-hybridized C2–Br bond provides greater thermal stability than the sp³ C–Br bond in bromomethyl compounds [3]. The benzoxazole core itself is a privileged scaffold with documented antibacterial, antifungal, and anticancer activities, increasing the probability that fragment elaboration will yield biologically active leads [4].

Agrochemical Intermediate Synthesis Requiring Regiochemically Defined Halogenation

Benzoxazole derivatives have established applications as herbicides and fungicides [5]. The defined C2-bromo/C7-chloromethyl pattern of the target compound provides a regiochemically unambiguous starting point for synthesizing agrochemical candidates where substitution pattern critically determines target-site binding and selectivity. Procuring the defined regioisomer avoids the isomeric mixtures that can arise from direct electrophilic halogenation of benzoxazole precursors, which is documented to produce multiple regioisomeric products requiring challenging chromatographic separation .

Materials Science: Synthesis of Benzoxazole-Containing Optoelectronic Building Blocks

2-Arylbenzoxazoles are important structural motifs in optoelectronic materials due to their extended π-conjugation and fluorescence properties . The target compound's C2–Br handle enables Suzuki-Miyaura installation of extended aromatic systems for tuning photophysical properties, while the C7–CH₂Cl group permits attachment of solubilizing chains or polymerizable handles. This bifunctional reactivity, combined with the low MW (246.49 g/mol), makes it a particularly atom-efficient precursor for conjugated materials compared to higher-MW alternatives.

Quote Request

Request a Quote for 2-Bromo-7-(chloromethyl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.